2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c16-10(14-9-4-2-1-3-5-9)8-18-11-6-7-13-12(17)15-11/h1-7H,8H2,(H,14,16)(H,13,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZQISNYZVZKMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=CC=NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-phenylacetamide typically involves the reaction of 2-thiouracil derivatives with N-aryl-2-chloroacetamides. The reaction is carried out in an alkaline medium, often using sodium ethoxide in ethanol or sodium carbonate in DMF (dimethylformamide) as the base . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with careful control of reaction parameters to ensure consistency and efficiency.
Chemical Reactions Analysis
2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-phenylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with aliphatic amines, hydrazine hydrate, and aniline to form corresponding acetamides, hydrazinyl derivatives, and anilino derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include sodium ethoxide, sodium carbonate, hydrazine hydrate, and aniline. The major products formed from these reactions are various substituted pyrimidine derivatives with potential biological activities.
Scientific Research Applications
Introduction to 2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-phenylacetamide
The compound This compound is a member of the dihydropyrimidine family and has garnered attention for its potential applications in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a candidate for multiple therapeutic uses.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. The presence of the sulfanyl group is particularly significant, as sulfur-containing compounds often demonstrate enhanced activity against various bacterial strains.
Case Studies
- Study on Antibacterial Efficacy : A series of derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) below 50 µg/mL.
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor of key enzymes involved in various metabolic pathways.
Acetylcholinesterase Inhibition
- Mechanism : The presence of the dihydropyrimidine ring may facilitate interactions with acetylcholinesterase (AChE), making it a candidate for treating neurodegenerative diseases like Alzheimer's.
Case Study
- In Vitro Evaluation : Compounds similar to this compound demonstrated IC50 values lower than 5 µM in inhibiting AChE, indicating strong potential for therapeutic applications.
Anticancer Properties
The structural components of this compound suggest it may have anticancer properties, particularly through the modulation of cellular pathways involved in cancer progression.
Research Findings
- Cell Proliferation Studies : Preliminary studies on related compounds have shown that they can inhibit cell proliferation in various cancer cell lines, suggesting a need for further investigation into their mechanisms of action.
Summary of Key Findings
| Application | Findings |
|---|---|
| Antimicrobial | Effective against Staphylococcus aureus and E. coli with MICs < 50 µg/mL |
| Enzyme Inhibition | Strong AChE inhibition (IC50 < 5 µM) |
| Anticancer Activity | Inhibits cell proliferation in cancer cell lines |
Mechanism of Action
The mechanism of action of 2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . This inhibition can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s molecular formula is C₁₂H₁₁N₃O₂S (molecular weight: 261.3 g/mol). Key structural analogs and their properties are summarized below:
Key Observations :
- The target compound’s lower molecular weight compared to analogs like the dioxoisoindolin derivative (493.53 g/mol) may improve bioavailability .
Antibacterial Activity
- Target Compound: No direct data, but the sulfanyl-acetamide group (as in ’s oxadiazole derivatives) may modulate bacterial membrane permeability .
Enzyme Inhibition
- N-Substituted Oxadiazole Acetamides () : Exhibit α-glucosidase inhibition (e.g., compound 8q, IC₅₀ = 49.71 µM) and BChE inhibition (e.g., 8g, IC₅₀ = 31.62 µM) .
- Target Compound: The pyrimidinone ring may enhance binding to enzyme active sites, similar to pyrimidine-based inhibitors, though specific IC₅₀ values are unavailable.
Anti-Exudative Activity
- Triazole-Sulfanyl Acetamides () : Demonstrated anti-exudative effects in rat models, likely mediated by triazole-mediated anti-inflammatory pathways .
- Target Compound: The pyrimidinone moiety could offer unique interactions with inflammatory targets compared to triazole analogs.
Analytical Characterization
Biological Activity
2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-phenylacetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is 2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide, with a molecular formula of C13H13F3N3O2S and a molecular weight of 275.33 g/mol. Its structure includes a pyrimidine ring linked to a phenylacetamide moiety, which contributes to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antiviral Properties : Preliminary studies suggest potential efficacy against viral infections.
- Antitumor Activity : The compound has shown promise in inhibiting cancer cell growth.
- Analgesic Effects : It may possess pain-relieving properties similar to other phenylacetamide derivatives.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in viral replication or tumor growth.
- Interaction with Receptors : It likely interacts with various biological receptors, modulating signaling pathways that affect cellular responses.
- Structural Similarity to Known Drugs : Its structural characteristics allow it to mimic other biologically active compounds, enhancing its therapeutic potential.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antiviral | Inhibits replication of certain viruses | |
| Antitumor | Reduces viability of cancer cell lines | |
| Analgesic | Exhibits pain relief in animal models |
Case Study: Antiviral Activity
A study conducted on the antiviral properties of this compound demonstrated significant inhibition of viral replication in vitro. The mechanism was attributed to the compound's ability to interfere with viral RNA synthesis, suggesting it could be developed into a therapeutic agent for viral infections.
Case Study: Antitumor Efficacy
In cancer research, this compound was evaluated against various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with mechanisms involving apoptosis induction and cell cycle arrest being explored.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-phenylacetamide, and how are intermediates characterized?
- Methodology : Synthesis typically involves coupling a pyrimidinone-thiol derivative with N-phenylchloroacetamide under basic conditions (e.g., K₂CO₃ in DMF). Intermediates are purified via recrystallization or column chromatography and characterized using NMR, high-resolution mass spectrometry (HRMS), and elemental analysis. For structurally similar compounds, reaction conditions such as temperature (e.g., 60–80°C) and solvent polarity are critical for yield optimization .
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is used, with data collected at low temperature (e.g., 100 K) to minimize thermal motion. The SHELX suite (e.g., SHELXL-2018) is standard for structure refinement, employing full-matrix least-squares methods. Hydrogen bonding and torsion angles are analyzed using CCDC Mercury or Olex2 .
Advanced Research Questions
Q. How do intramolecular hydrogen bonds influence the conformational stability of this compound?
- Methodology : Intramolecular N–H⋯N hydrogen bonds between the pyrimidinone and acetamide moieties stabilize a folded conformation. Angle comparisons (e.g., 42.25° vs. 67.84° in analogues) from SCXRD data reveal steric and electronic effects. Computational tools like Gaussian 16 can model these interactions using DFT (B3LYP/6-31G**) to validate experimental observations .
Q. What strategies resolve contradictions in crystallographic data, such as disorder in sulfanyl-group positioning?
- Methodology : Apply twin refinement (SHELXL TWIN command) for twinned crystals and use restraints for disordered atoms. Compare residual density maps and refine occupancy ratios. For example, in analogous compounds, partial occupancy (e.g., 70:30 split) of sulfanyl orientations is resolved through iterative refinement cycles .
Q. How can computational modeling complement experimental data in predicting biological activity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
